Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate is a useful research compound. Its molecular formula is C14H18O5 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Asymmetric Synthesis and Catalysis
Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate has been utilized in the field of asymmetric synthesis. For instance, the compound was synthesized through an asymmetric aldol reaction using ethyl glyoxylate and isobutyraldehyde, exploring various reaction conditions like catalyst type, reaction time, and solvent. This research contributes to the understanding of catalytic processes and enantioselective synthesis (Wang Jin-ji, 2014).
2. Intermediate in Pharmaceutical Synthesis
The compound has been identified as an intermediate in the synthesis of pharmaceuticals. For example, it played a role in the synthesis of antiobesity agent rimonabant, indicating its importance in drug development and medicinal chemistry (Hao Zhi-hui, 2007).
3. Development of Dopamine Analogues
This compound has been involved in the synthesis of bridged 3-benzazepine derivatives, which are considered as conformationally restricted dopamine analogues. This highlights its role in the development of neurologically active compounds (R. Gentles et al., 1991).
4. Contribution to Wine Chemistry
The compound was studied in the context of biosynthesis in simulated sherry, indicating its role in understanding the chemical processes involved in wine aging and flavor development (G. Fagan et al., 1981).
5. Organic Chemistry and Compound Synthesis
It has been used as a reagent in the preparation of 3-substituted furans, showcasing its utility in diverse synthetic pathways in organic chemistry (H. Kotake et al., 1977).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine , are known to interact with the major human neurotransmitter dopamine .
Mode of Action
Based on the structural similarity to 3,4-dimethoxyphenethylamine , it can be hypothesized that it might interact with its targets in a similar manner. 3,4-Dimethoxyphenethylamine is an analogue of dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . This suggests that Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate might interact with its targets by mimicking the structure of certain neurotransmitters.
Biochemical Pathways
For instance, 2-(3,4-Dimethoxyphenyl)ethanol was used as a model compound in the delignification mechanism studies of Mn(III)-substituted polyoxometalates (MSP) .
Properties
IUPAC Name |
ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-19-13(16)9-8-11(15)10-6-5-7-12(17-2)14(10)18-3/h5-7H,4,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHLTDNXPLOWBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C(=CC=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645806 |
Source
|
Record name | Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-05-9 |
Source
|
Record name | Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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